molecular formula C23H21F2N6O4SD7 B602559 Ticagrelor-d7 CAS No. 1265911-55-4

Ticagrelor-d7

カタログ番号 B602559
CAS番号: 1265911-55-4
分子量: 529.62
InChIキー: OEKWJQXRCDYSHL-MHTCSOGVSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ticagrelor-d7 is a deuterated form of Ticagrelor, an antiplatelet medication used to prevent blood clots in patients with acute coronary syndrome (ACS) and other conditions that increase the risk of heart attacks . It is intended for use as an internal standard for the quantification of ticagrelor .


Synthesis Analysis

The synthesis of Ticagrelor, which Ticagrelor-d7 is a deuterated form of, is a four-step reaction . Each reaction step was optimized individually to develop a scalable and industrial-friendly process . An improved and cost-effective process for preparation of Ticagrelor has been developed .


Molecular Structure Analysis

Ticagrelor-d7 is the deuterium labeled Ticagrelor . This means that some hydrogen atoms in the molecular structure of the drug are replaced with deuterium atoms .


Chemical Reactions Analysis

The synthesis of Ticagrelor involves a four-step reaction . Each reaction step was optimized individually to develop a scalable and industrial-friendly process . The critical step to prepare intermediate 5 was optimized using the response surface methodology .


Physical And Chemical Properties Analysis

Ticagrelor-d7 is a solid off-white substance . It has a molecular formula of C23H21D7F2N6O4S and a molecular weight of 529.6 .

科学的研究の応用

  • Cardiovascular Event Prevention in Acute Coronary Syndromes : Ticagrelor is more effective than clopidogrel in preventing cardiovascular events in patients admitted with acute coronary syndrome, with or without ST-segment elevation. It significantly reduced the rate of death from vascular causes, myocardial infarction, or stroke, without an increase in the rate of overall major bleeding but with an increase in non-procedure-related bleeding (Wallentin et al., 2009).

  • Pharmacokinetics and Genetic Variability : The pharmacokinetics of Ticagrelor and its active metabolite are influenced by genetic factors like CYP4F2 polymorphisms, which significantly affect drug metabolism and efficacy (Nie et al., 2022).

  • Analytical Methods for Ticagrelor Determination : Advanced liquid chromatography-tandem mass spectrometry methods have been developed for accurately determining Ticagrelor and its active metabolite in human plasma, which are crucial for pharmacokinetic studies (Marsousi et al., 2020).

  • Specific Antidote Development : Research has led to the development of an antigen-binding fragment (Fab) antidote for Ticagrelor, which has a high affinity for the drug and can effectively neutralize its effects in cases of bleeding complications (Buchanan et al., 2015).

  • Drug-Drug Interaction Evaluation : Studies have explored Ticagrelor's interactions with various enzymes like CYP3A4 and CYP3A5, crucial for its metabolism, providing insights into potential drug-drug interactions (Zhou et al., 2011).

  • Effects on Adenosine Plasma Concentration : Ticagrelor increases adenosine plasma concentration in acute coronary syndrome patients, which could explain some of its non-platelet-directed properties, like influencing adenosine metabolism (Bonello et al., 2014).

  • Impact on Myocardial Perfusion and Stroke Treatment : There's evidence suggesting that Ticagrelor can enhance adenosine-induced coronary vasodilatory responses in humans and potentially limit myocardial infarct size through adenosine and COX-2 dependent mechanisms (Wittfeldt et al., 2013; Nanhwan et al., 2014).

  • Role in Other Conditions : Besides its primary use in cardiovascular health, studies are exploring Ticagrelor's role in other conditions like ischemic stroke and peripheral artery disease, with ongoing research to establish its efficacy and safety in these areas (Kubisa et al., 2018).

Safety And Hazards

Ticagrelor-d7, like other antiplatelet agents, can cause significant, sometimes fatal bleeding . It is advised to avoid breathing mist, gas or vapours, and avoid contacting with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended .

将来の方向性

Ticagrelor, the non-deuterated form of Ticagrelor-d7, is a promising drug for the effective treatment of ACS . When using Ticagrelor, individualized treatment should be provided based on the specific conditions of the patients to avoid serious adverse events .

特性

IUPAC Name

(1S,2S,3R,5S)-3-[7-[[(1R,2S)-2-(3,4-difluorophenyl)cyclopropyl]amino]-5-(1,1,2,2,3,3,3-heptadeuteriopropylsulfanyl)triazolo[4,5-d]pyrimidin-3-yl]-5-(2-hydroxyethoxy)cyclopentane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28F2N6O4S/c1-2-7-36-23-27-21(26-15-9-12(15)11-3-4-13(24)14(25)8-11)18-22(28-23)31(30-29-18)16-10-17(35-6-5-32)20(34)19(16)33/h3-4,8,12,15-17,19-20,32-34H,2,5-7,9-10H2,1H3,(H,26,27,28)/t12-,15+,16+,17-,19-,20+/m0/s1/i1D3,2D2,7D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEKWJQXRCDYSHL-MHTCSOGVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=NC(=C2C(=N1)N(N=N2)C3CC(C(C3O)O)OCCO)NC4CC4C5=CC(=C(C=C5)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])SC1=NC(=C2C(=N1)N(N=N2)[C@@H]3C[C@@H]([C@H]([C@H]3O)O)OCCO)N[C@@H]4C[C@H]4C5=CC(=C(C=C5)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28F2N6O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

529.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ticagrelor-d7

Citations

For This Compound
18
Citations
P Kale, Y Agrawal, G Soni, P Patel - World Journal of …, 2015 - wjpsonline.com
… & Deshydroxyethoxy ticagrelor using Ticagrelor-d7 (ISTD-1) & Deshydroxyethoxy ticagrelor-d7 (ISTD-2) as the internal standards respectively with preferred accuracy and precision. …
Number of citations: 11 www.wjpsonline.com
SI Chae, HJ Yoo, SY Lee, EK Chung… - Journal of …, 2019 - academic.oup.com
… -electrospray ionization tandem mass spectrometric method has been developed and fully validated for the determination of ticagrelor in human plasma using ticagrelor-d7 as an …
Number of citations: 9 academic.oup.com
N Marsousi, S Rudaz, JA Desmeules… - Current Analytical …, 2020 - ingentaconnect.com
… ticagrelor-d7. The optimized collision energy was -110, -30, -95 for ticagrelor, AM and ticagrelor-d7 … 367.9 m/z for ticagrelor, AM and ticagrelor-d7 respectively. Nitrogen was used as the …
Number of citations: 2 www.ingentaconnect.com
A Mungantiwar, R Agarwal, R Sonde… - Indian …, 2020 - search.ebscohost.com
… A LC‐MS/MS method was developed by using liquid‐liquid extraction method and Ticagrelor D7 and Ticagrelor metabolite M8 D7 as internal standards. Chromatographic separation …
Number of citations: 2 search.ebscohost.com
X Xu, X Ding, B Yuan, W Li, Y Wang… - Biomedical …, 2019 - Wiley Online Library
… To a 20 μL portion of each plasma sample, 10 μL IS working solution (500 ng/mL ticagrelor-d7 in methanol), 10 μL methanol and 40 μL acetonitrile were added. The sample was vortex-…
M KHALIL, A AL-SALEH… - Journal of Research …, 2022 - search.ebscohost.com
… and Deshydroxyethoxy Ticagrelor-D7 (IS) Stock solution … ) and its internal standard (Ticagrelor-d7) were prepared and … after addition of the internal standard (Ticagrelor-d7).A set of 10 …
Number of citations: 0 search.ebscohost.com
M Lehtisalo, EK Tarkiainen… - Clinical …, 2023 - Wiley Online Library
… Ticagrelor-D7 served as an internal standard for C124910XX and the concentration was expressed in arbitrary units (C124910XX peak area/ticagrelor-D7 peak area) using a signalto-…
Number of citations: 3 ascpt.onlinelibrary.wiley.com
X Guo, L Yanan, L Jiaxi, L Yue, X Yang - 2020 - researchsquare.com
… gas (CAD) pressure: 8 psi; The declustering potential (DP) and collision energy (CE) values of epinephrine, histamine, 5hydroxytryptamine, acetylcholine and internal ticagrelor-d7 were …
Number of citations: 1 www.researchsquare.com
MW Khalil - 2022 - search.proquest.com
… Preparation of deshydroxyethoxy ticagrelor-D7 working solution A final concentration of deshydroxyethoxy ticagrelor-D7 working solution is prepared in approximately 12.9 μg/ml. …
Number of citations: 0 search.proquest.com
H Fernando, T Duong, K Huynh, J Noonan… - European Heart …, 2021 - academic.oup.com
… of methanol containing ticagrelor internal standard (Ticagrelor d7, Cayman Chemical, Ann Arbor… /361.3 with a collision energy (CE) of 24 and Ticagrelor-d7, 528.3/368.3 with a CE of 24. …
Number of citations: 11 academic.oup.com

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。